Betamethasone β-D-Glucuronide Sodium Salt

Analytical Chemistry Bioanalysis Formulation Science

This Phase II glucuronide conjugate is a non-interchangeable analytical reference standard for LC-MS/MS quantification of betamethasone metabolism, not a substitute for the parent drug or phosphate ester prodrug. Its enhanced aqueous solubility ensures accurate stock solution preparation for bioanalytical method validation, PK/TDM studies, and impurity profiling. Procure it also as a key intermediate for colon-targeted prodrug design relying on bacterial β-glucuronidase cleavage—a mechanism absent in simple esters. Available as the pure sodium salt to guarantee reproducible in vitro activation assays and compliant QC release testing.

Molecular Formula C28H36FNaO11
Molecular Weight 590.573
CAS No. 105088-07-1
Cat. No. B563404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone β-D-Glucuronide Sodium Salt
CAS105088-07-1
Synonyms(11β,16β)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; 
Molecular FormulaC28H36FNaO11
Molecular Weight590.573
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+]
InChIInChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15-,16-,17-,19?,20?,21?,22?,24?,25-,26-,27-,28-;/m0./s1
InChIKeyZEFLDBQGUAWYGO-RPQAGTFSSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone β-D-Glucuronide Sodium Salt: Metabolite Standard and Prodrug Candidate in Corticosteroid Research


Betamethasone β-D-Glucuronide Sodium Salt (CAS 105088-07-1) is the sodium salt form of the primary Phase II glucuronide conjugate of betamethasone, a potent synthetic glucocorticoid [1]. This compound serves as a critical analytical reference standard for the identification and quantification of the major metabolic pathway of betamethasone in biological systems [2]. Unlike its parent drug, which acts as an active pharmaceutical ingredient, this glucuronide metabolite is primarily utilized in pharmaceutical research and development for bioanalytical method validation, drug metabolism studies, and as a key intermediate in the design of colon-specific prodrugs [3].

Beyond Betamethasone: The Irreplaceable Role of the Glucuronide Metabolite in Analytical and Prodrug Applications


Substituting Betamethasone β-D-Glucuronide Sodium Salt with the parent drug betamethasone (CAS 378-44-9) or its phosphate ester prodrug (Betamethasone Sodium Phosphate) is fundamentally incorrect for its primary research applications. While the parent compound acts as a pharmacological agent, the glucuronide serves a distinct, non-interchangeable role. First, as a primary Phase II metabolite, it is an essential analytical standard for LC-MS/MS methods designed to monitor drug elimination and metabolism, where the parent drug cannot serve as a valid calibrator [1]. Second, its unique physicochemical properties, particularly its significantly enhanced aqueous solubility, confer utility as a colon-targeting prodrug that relies on enzymatic cleavage by bacterial β-glucuronidase in the gut—a mechanism absent in the parent molecule and its simple esters [2]. The quantitative evidence below substantiates these key functional and physicochemical differentiators.

Quantitative Differentiation: Comparative Data for Betamethasone β-D-Glucuronide Sodium Salt


Aqueous Solubility: Glucuronide Conjugate vs. Parent Betamethasone

The conjugation of betamethasone with glucuronic acid dramatically increases its aqueous solubility, a critical differentiator for both analytical and biological applications [1]. While the neutral parent molecule betamethasone is characterized by poor water solubility, its β-D-glucuronide sodium salt derivative is reported to have 'enhanced solubility in water' [1]. This physicochemical shift from a hydrophobic to a hydrophilic compound is a defining feature of Phase II metabolism and is essential for its utility as a water-soluble analytical standard and prodrug candidate.

Analytical Chemistry Bioanalysis Formulation Science

Analytical Specificity: Calibrator for Metabolite Quantification vs. Parent Drug

In validated LC-MS/MS methods for corticosteroid analysis, Betamethasone β-D-Glucuronide is the specific analyte used to monitor the primary metabolic pathway of betamethasone [1]. The parent drug betamethasone cannot serve as a calibrator for this assay because it has different chromatographic retention and mass spectrometric properties. The method's accuracy in quantifying the glucuronide metabolite relies on the use of the authentic standard compound. Substituting with a structurally related but non-identical compound (e.g., betamethasone or its phosphate ester) would lead to inaccurate quantification, compromising pharmacokinetic and metabolism studies [1].

Pharmacokinetics LC-MS/MS Method Validation

Prodrug Activation Mechanism: Enzymatic Release vs. Systemic Hydrolysis

Betamethasone β-D-glucuronide functions as a colon-specific prodrug, relying on enzymatic cleavage by bacterial β-glucuronidase in the lower gastrointestinal tract for activation [1]. This mechanism is distinct from that of betamethasone sodium phosphate, a systemic prodrug which is rapidly and non-specifically hydrolyzed by endogenous phosphatases in the blood and tissues to release the active drug [2]. The reliance on gut microflora enzymes for activation provides a targeting advantage, potentially limiting systemic exposure and associated side effects by confining drug release to the colon. Studies on the analogous dexamethasone-β-D-glucuronide prodrug in rats have demonstrated efficacious colonic delivery with limited adrenal suppression compared to free dexamethasone [3].

Drug Delivery Prodrug Design Colon Targeting

Critical Impurity Marker in Pharmaceutical Quality Control

In pharmaceutical manufacturing, Betamethasone β-D-Glucuronide is specifically categorized and utilized as a reference standard for 'In House Impurity' testing of betamethasone drug substances and products [1]. Its presence or absence is monitored to ensure the chemical stability and purity of betamethasone formulations. This application is distinct from the use of other betamethasone derivatives, such as betamethasone 17-propionate or betamethasone dipropionate, which serve as reference standards for different synthetic routes or degradation pathways. The quantifiable acceptance criteria for this impurity in final drug products are established using this specific standard to meet regulatory pharmacopoeial requirements .

Pharmaceutical Analysis Quality Control Impurity Profiling

Primary Use Cases for Betamethasone β-D-Glucuronide Sodium Salt in Scientific and Industrial Settings


LC-MS/MS Bioanalytical Method Development and Validation

As evidenced by its specific role as a calibrator in validated LC-MS/MS methods, the compound is essential for developing and validating assays to quantify betamethasone and its metabolites in biological matrices (e.g., plasma, urine) [1]. This is a core activity in preclinical and clinical pharmacokinetic studies, as well as in therapeutic drug monitoring [1]. The enhanced aqueous solubility of the sodium salt form facilitates the preparation of accurate and stable stock solutions for these analyses [2].

Pharmaceutical Quality Control (QC) and Impurity Profiling

The compound's designated use as an 'In House Impurity' reference standard directly supports pharmaceutical QC laboratories [1]. It is procured to identify, quantify, and control the levels of this specific glucuronide-related substance in betamethasone active pharmaceutical ingredients (APIs) and finished dosage forms, ensuring batch-to-batch consistency and compliance with regulatory purity specifications [1][2].

Colon-Specific Prodrug Research and Development

Leveraging the class-level evidence on glucuronide prodrugs, this compound is a key research tool for designing colon-targeted drug delivery systems [1]. Researchers procure it to synthesize novel conjugates or to study the enzyme-triggered release mechanism, with the goal of developing new treatments for colonic diseases like inflammatory bowel disease (IBD) that minimize systemic side effects [1][2]. Its availability as a pure sodium salt is crucial for consistent experimental results in prodrug synthesis and in vitro activation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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